molecular formula C5H9NO B1216207 2-Hydroxyvaleronitrile CAS No. 5699-72-9

2-Hydroxyvaleronitrile

Cat. No.: B1216207
CAS No.: 5699-72-9
M. Wt: 99.13 g/mol
InChI Key: AANFRDGJHYLLAE-UHFFFAOYSA-N
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Description

2-Hydroxyvaleronitrile, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
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Mechanism of Action

2-Hydroxypentanenitrile, also known as 2-Hydroxyvaleronitrile, is a chemical compound with the molecular formula C5H9NO . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.

Biochemical Pathways

It is known that this compound can be produced using the (s)-hydroxynitrile lyase from hevea brasiliensis . The downstream effects of this compound on various biochemical pathways need to be investigated further.

Biochemical Analysis

Biochemical Properties

2-Hydroxyvaleronitrile plays a significant role in biochemical reactions, particularly in the synthesis of chiral building block molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be converted into 3-hydroxyvalerate using the nitrilase activity of Comamonas testosteroni . This interaction highlights the compound’s potential in biocatalysis and synthetic biology.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in metabolically engineered Escherichia coli, this compound can be used as a substrate for the biosynthesis of chiral 3-hydroxyvalerate . This indicates its role in modulating metabolic pathways and cellular activities.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It can act as a substrate for nitrilase enzymes, leading to the production of 3-hydroxyvalerate . This process involves the binding of this compound to the active site of the enzyme, followed by hydrolysis to produce the desired product. Additionally, it may influence gene expression by acting as a precursor in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects. For instance, studies on inhaled nintedanib in sheep models have shown that different dosages can result in varying levels of efficacy and safety . Similarly, this compound may exhibit threshold effects and toxicity at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the biosynthesis of chiral 3-hydroxyvalerate. It interacts with enzymes such as nitrilases and reductases, which facilitate its conversion into valuable biochemical products . These interactions can influence metabolic flux and metabolite levels, highlighting the compound’s role in metabolic engineering and synthetic biology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes via specific transporters, influencing its bioavailability and activity .

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2-hydroxypentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANFRDGJHYLLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972480
Record name 2-Hydroxypentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5699-72-9
Record name 2-Hydroxypentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5699-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxyvaleronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyvaleronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-hydroxyvaleronitrile in the synthesis of (R,R)-2,3-disubstituted piperidines?

A1: this compound serves as a crucial starting material in the synthesis of (R,R)-2,3-disubstituted piperidines []. The process begins with an enantioselective transcyanation reaction catalyzed by (R)-oxynitrilase, which uses this compound as a substrate to produce the desired chiral cyanohydrin, (R)-(+)-5-bromo-2-hydroxypentanenitrile []. This chiral building block is then further elaborated through a series of chemical transformations to yield the target (R,R)-2,3-disubstituted piperidines.

Q2: Why is the stereochemistry of the final product significant?

A2: The biological activity of many pharmaceuticals is often dependent on their stereochemistry. Developing synthetic routes that selectively produce one enantiomer over another (in this case, the R,R enantiomer) is crucial for creating drugs with higher efficacy and fewer side effects. By starting with enantiomerically pure (R)-(+)-5-bromo-2-hydroxypentanenitrile, derived from this compound, the researchers ensure the final piperidine product retains the desired (R,R) configuration [].

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